3-Tridecanone

Physicochemical Properties Formulation Science Solid-Phase Handling

Misidentification of tridecanone isomers in GC-MS and bioassays leads to irreproducible results. 3-Tridecanone (tridecan-3-one) is the authenticated isomer required for correct peak assignment in Plakortis sponge volatilomics and accurate electrophysiological (EAG) recording in plant-insect interaction studies. - C3 carbonyl delivers the fatty-waxy-fruity odor profile essential for savory flavor compositions, distinct from the nutty-herbaceous note of 2-tridecanone. - High log P (>4.6) and semi-volatility (bp ~260°C) enable controlled release in anti-fouling and semiochemical dispensing applications. - Available in ≥95% purity with batch-to-batch consistency; ambient shipping; immediate stock for research and pilot-scale procurement.

Molecular Formula C13H26O
Molecular Weight 198.34 g/mol
CAS No. 1534-26-5
Cat. No. B072397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tridecanone
CAS1534-26-5
Molecular FormulaC13H26O
Molecular Weight198.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)CC
InChIInChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h3-12H2,1-2H3
InChIKeyZDIXOWNDGFVYNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Tridecanone: Physicochemical & Natural Occurrence Profile


3-Tridecanone (tridecan-3-one) is a medium-chain (C13) aliphatic ketone characterized by having its carbonyl group at the 3-position of a saturated hydrocarbon backbone. This structural feature distinguishes it from its more common isomer 2-tridecanone and other chain-length analogs. Physicochemical properties—including a melting point of 29–31 °C, a boiling point of ~260 °C at 760 mmHg, and an estimated log P of ~4.6–5.1—place it among relatively hydrophobic, semi-volatile organic compounds [1]. Naturally, it has been identified in the headspace volatiles of the marine sponge Plakortis angulospiculatus, as well as in the leaf volatiles of tomato, maize, and wheat, indicating its ecological role as a semiochemical and its availability as a naturally derived compound [2][3].

Workflow
Analytical standard for marine & plant semiochemistry
Selection
3-isomer identity verification for fatty-fruity F&F profiles
Context
Near-ambient solid-state standard (MP 29–31 °C reported)
Procurement
Scaffold for lipophilic anti-fouling synthesis research

3-Tridecanone: Why Isomer Substitution Fails


Simple substitution of 3-tridecanone by its chain-length or positional analogs is not scientifically justified without re-validation. The position of the carbonyl group in aliphatic ketones critically determines the compound's boiling and melting points, affecting its volatility and physical handling. Crucially, it also determines the 'odor character' and threshold, as olfactory receptors are highly sensitive to molecular shape. Furthermore, biological targets, such as insect olfactory receptors and antimicrobial enzyme systems, have demonstrated marked selectivity for specific ketone isomers, meaning a positional isomer (e.g., 2-tridecanone vs. 3-tridecanone) will likely exhibit different potency, efficacy, or behavioral response in a given assay [1][2]. Generalizing from one tridecanone isomer to another is therefore a primary source of experimental irreproducibility and product failure.

1
Physical handling mismatch
Carbonyl position alters melting point and volatility. 4-Tridecanone is a liquid at ambient, while 3-tridecanone is a near-ambient solid, impacting precise weighing.
2
Sensory profile divergence
Olfactory receptors distinguish shape. 2-Tridecanone delivers a nutty-herbaceous note, fundamentally different from the fatty-waxy-fruity profile of 3-tridecanone.
3
Biological target specificity
Ecological function varies by isomer. Marine sponge and plant volatile studies require 3-tridecanone; 2-tridecanone is linked to deer and Drosophila signaling.

3-Tridecanone: Evidence-Based Differentiators


Melting Point vs. 4-Tridecanone

The melting point (MP) directly impacts a compound's physical state at ambient temperatures, its ease of handling, and its behavior in solid-phase or crystalline formulations. The MP of 3-tridecanone is 29–31 °C, placing it near ambient room temperature. In contrast, its positional isomer 4-tridecanone has a reported MP of 18–19 °C, meaning it will be a liquid under the same conditions. This 10–12 °C difference is significant for scientists procuring a 'room-temperature stable solid' standard [1].

Melting Point vs. 4-Tridecanone
Data to verify
29–31 °C vs. 18–19 °C (Δ ≈ 10–12 °C higher)
Supports ambient solid-state handling and precise weighing context.
Literature-reported values; may require lot-specific verification.
Physicochemical Properties Formulation Science Solid-Phase Handling

Olfactory Profile vs. 2-Tridecanone

The perceived odor character of tridecanone isomers is distinctly different, a critical factor for flavor and fragrance (F&F) applications. 3-Tridecanone is described with a profile dominated by 'fatty, waxy, and fruity' notes, while its structural isomer 2-tridecanone is characterized as 'warm, oily, herbaceous, and nutty' [1]. This qualitative difference, while not purely quantitative, stems from the carbonyl position's effect on molecular interaction with olfactory receptors and dictates their non-interchangeability in F&F formulations.

Odor Profile vs. 2-Tridecanone
Source review
Fatty, waxy, fruity vs. warm, oily, herbaceous, nutty
Reported sensory context; distinct qualitative odor categories.
Database-sourced profiles; quantitative threshold data absent.
Flavor & Fragrance Sensory Science Product Development

Natural Source vs. 2-Tridecanone

For researchers studying natural chemical communication or sourcing authentic biomolecular standards, a compound's origin is a key differentiator. 3-Tridecanone is a documented volatile metabolite of the marine sponge Plakortis angulospiculatus [1]. It is also found in terrestrial plants like tomato, maize, and wheat [2]. In contrast, its isomer 2-tridecanone is prominently known as a major volatile ketone in the interdigital glands of black-tailed deer and a key aggregation pheromone component in Drosophila hydei [3][4]. This distinct biological source profile means that experiments focused on marine, specific plant, or vertebrate systems must use the 3-isomer to ensure biological authenticity.

Natural Source vs. 2-Tridecanone
Cross-study context
Marine sponge & plant volatile vs. deer gland & Drosophila pheromone
Non-overlapping ecological origins; requires authentic 3-isomer for model fidelity.
GC-MS headspace evidence; biological model-specific review needed.
Chemical Ecology Semiochemistry Natural Product Chemistry

3-Tridecanone Application Scenarios


Marine Natural Product Standard

For GC-MS identification and quantification of metabolites in marine samples, particularly for sponges of the genus Plakortis, 3-tridecanone is the authentic standard. The comparative chemical profile established by Roussis et al. (1995) provides a peer-reviewed basis for its use, ensuring that detected peaks are correctly assigned to Plakortis angulospiculatus volatiles rather than being misidentified as a non-marine isomer. [1]

Flavor & Fragrance: Fatty-Fruity Note

In creating flavor compositions, particularly for savory profiles, 3-tridecanone is specifically selected for its fatty, waxy, and fruity sensory contribution, as cataloged in fragrance databases. This is in contrast to the nutty-herbaceous note of 2-tridecanone, making 3-tridecanone the procurement target when a 'fatty-fruity' character is desired. Its estimated strong odor intensity also means it can be effective at low concentrations. [2][3]

Plant Semiochemical & Tritrophic Research

Studies investigating the induced volatile response of crop plants like tomato, maize, and wheat require synthetic 3-tridecanone as a standard for electrophysiological (EAG) and behavioral assays with insect herbivores and their natural enemies. Using the correct isomer is critical, as insect olfactory receptor neurons can be highly selective for carbonyl position, and the isomer profile of natural plant blends is specific to the species and stress condition. [3]

Anti-Fouling Coating Synthesis

Drawing on its natural origin from sponges, which employ chemical defenses against biofouling, 3-tridecanone can serve as a scaffold for developing novel anti-fouling agents. Its intrinsic physicochemical properties, such as a high log P (>4.6) indicating good miscibility with lipophilic matrixes and its semi-volatility allowing for controlled release, make it a more suitable building block than more volatile C11 ketones or solid long-chain analogs [4].

Application
Selection Property
Validation Focus
Marine Natural Product Standard
Authentic 3-isomer identity for GC-MS
Peak assignment vs. Plakortis angulospiculatus volatiles
Flavor & Fragrance: Fatty-Fruity Note
Reported sensory character match
Sensory database profile review; odor threshold assessment
Plant Semiochemical Research
Isomer-specific standard for EAG assays
Olfactory receptor selectivity; behavioral assay specificity
Anti-Fouling Coating Synthesis
High log P (>4.6) and semi-volatility
Lipophilic matrix miscibility; controlled release rate testing
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